molecular formula C20H19NO4S2 B1624894 Maleimide analog CAS No. 863886-38-8

Maleimide analog

Cat. No.: B1624894
CAS No.: 863886-38-8
M. Wt: 401.5 g/mol
InChI Key: RFZCIUONZTUZER-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PM-20 involves several steps. The starting materials include 1,1’-biphenyl-4-carboxylic acid and 2-mercaptoethanol. The synthetic route typically involves the formation of an intermediate compound, which is then reacted with 2-mercaptoethanol under specific conditions to yield PM-20. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .

Chemical Reactions Analysis

PM-20 undergoes various chemical reactions, including:

    Oxidation: PM-20 can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: PM-20 can undergo substitution reactions where the hydroxyethyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PM-20 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of PM-20 involves the inhibition of the enzyme Cdc25A. PM-20 binds to the active site of Cdc25A, likely through the catalytic cysteine, and inhibits its activity. This inhibition leads to the hyperphosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which in turn inhibits the growth of hepatocellular carcinoma cells. The compound also affects other cellular signaling pathways, including the phosphorylation of cyclin-dependent kinases (Cdk2 and Cdk4) .

Comparison with Similar Compounds

PM-20 is unique among phenyl maleimide compounds due to its potent inhibitory activity against Cdc25A. Similar compounds include PM-26 and PM-38, which do not exhibit the same level of activity against hepatocellular carcinoma cells. Other related compounds include inhibitors of other protein tyrosine phosphatases, such as PTP1B and MKP-1, which do not show the same selectivity for Cdc25A .

Properties

863886-38-8

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

3,4-bis(2-hydroxyethylsulfanyl)-1-(4-phenylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C20H19NO4S2/c22-10-12-26-17-18(27-13-11-23)20(25)21(19(17)24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,22-23H,10-13H2

InChI Key

RFZCIUONZTUZER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C(=C(C3=O)SCCO)SCCO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C(=C(C3=O)SCCO)SCCO

863886-38-8

Pictograms

Environmental Hazard

Origin of Product

United States

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